2,4-Dichloro-6-phenyl-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-phenyl-1,3,5-triazine is a heterocyclic derivative that can be used as an intermediate of synthetic materials . It is a building block as an OLED intermediate for the synthesis of bipolar host materials such as 2,4,6-tris (4- (N,N-diphenylamino)phenyl)-1,3,5-triazine (TDPA–TRZ) for phosphorescent organic light-emitting diodes (PhOLED) .
Synthesis Analysis
2,4-Dichloro-6-phenyl-1,3,5-triazine was prepared by the reaction of 36.2 g (0.21 mol) of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with 180 g (1.51 mol) of thionyl chloride and 17.3 g of N,N-dimethylformamide (DMF) at 60°C for 3 h .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-phenyl-1,3,5-triazine is characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring is substituted at the 2 and 4 positions by chlorine atoms and at the 6 position by a phenyl group .Chemical Reactions Analysis
The chlorine atoms attached directly to the 1,3,5-triazine ring are very reactive and can be displaced readily by nucleophilic reagents such as amines . This property is utilized in the synthesis of various derivatives of 2,4-Dichloro-6-phenyl-1,3,5-triazine .Physical And Chemical Properties Analysis
2,4-Dichloro-6-phenyl-1,3,5-triazine is a white to orange to green powder or crystal. It has a molecular weight of 226.06 .Scientific Research Applications
Photoinitiation and Polymerization
2,4-Dichloro-6-phenyl-1,3,5-triazine derivatives, such as 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine (XL-353), have applications in photoinitiation. They are used as radical reactive photoinitiators for UV-crosslinking in acrylic pressure-sensitive adhesives containing double bonds. Additionally, these compounds can act as co-initiators in photoinitiating systems under visible light, leading to increased efficiency of polymerization reactions (Kabatc, Czech, & Kowalczyk, 2011).
Synthesis of Polyguanamines
The polycondensation of 2,4-dichloro-6-phenyl-1,3,5-triazine with hexamethylenediamine and N,N'dimethylhexamethylenediamine for synthesizing polyguanamines has been explored. The resulting polyguanamines' thermal properties and their role as polymeric phase transfer catalysts in chemical reactions have been studied (Yuki, Kunisada, Iida, & Kondo, 1996).
UV Light Absorption
6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine has been synthesized for use as a starting material in preparing bis(resorcinyl) triazine derivatives, which serve as UV light absorbers. This synthesis method avoids the complex Grignard reaction, simplifying the process (Jiang, Wang, & Li, 2008).
Microbial Activity Studies
Derivatives of 2,4-dichloro-6-phenyl-1,3,5-triazine have been prepared and characterized for their potential microbial activity against both gram-positive and gram-negative bacteria. These studies contribute to the understanding of the antimicrobial properties of triazine derivatives (Chaudhari, Patel, & Hathi, 2007).
Green Synthesis and Crystal Structure Analysis
Green synthesis methods involving microwave irradiation have been used for 2,4-diamino-1,3,5-triazines. These methods emphasize reduced solvent use and simplicity. The crystal structures of these derivatives have been determined, contributing to a deeper understanding of their molecular interactions (Díaz‐Ortiz, Elguero, Foces-Foces, Hoz, Moreno, Mateo, Sánchez-Migallón, & Valiente, 2004).
Polymer Synthesis
2,4-Dichloro-6-phenyl-1,3,5-triazines have been used in the synthesis of aromatic polythioethers by aromatic nucleophilic substitution polymerization. These processes yield polymers with potential applications in various fields due to their thermal stability and solubility properties (Kondo, Mori, Kadomatsu, Sato, Ando, Kakuno, Kunisada, & Yuki, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-6-phenyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEVJOWOWQPPJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168780 | |
Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-phenyl-1,3,5-triazine | |
CAS RN |
1700-02-3 | |
Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1700-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-phenyl-S-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1700-02-3 | |
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Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-phenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DICHLORO-6-PHENYL-S-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N15020UDY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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